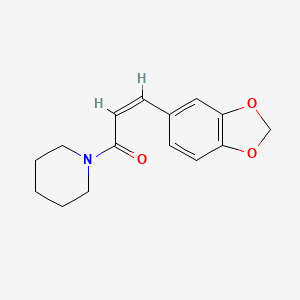
Z-Antiepilepsirine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Z-Antiepilepsirine is an amide alkaloid found in the plant Piper capense L.f. It exhibits significant antiplasmodial activity, particularly against the W2 strain of Plasmodium falciparum, with an IC50 value of 27 µM
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Z-Antiepilepsirine involves the use of acetyl piperidine, heliotropin, and a catalyst in a solvent . The reaction conditions typically include controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of large reactors, continuous flow systems, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Z-Antiepilepsirine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under inert atmospheres.
Substitution: Halogens, nucleophiles, and other reagents under specific conditions to facilitate the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives.
Applications De Recherche Scientifique
Z-Antiepilepsirine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying amide alkaloids and their reactivity.
Biology: Investigated for its antiplasmodial activity and potential as an antiparasitic agent.
Medicine: Explored for its potential use in treating parasitic infections and epilepsy.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mécanisme D'action
Z-Antiepilepsirine exerts its effects primarily through modulation of gamma-aminobutyric acid (GABA) receptors. It enhances GABA-mediated inhibitory neurotransmission, which helps in controlling seizures and other neurological disorders . The compound also affects other molecular targets and pathways involved in neurotransmission and parasitic inhibition.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperine: An alkaloid found in black pepper, known for its anticonvulsant and sedative properties.
Ilepcimide: A piperidine derivative with serotonergic activity, used as an anticonvulsant.
TMCA Amide Derivatives: Compounds structurally similar to Z-Antiepilepsirine, designed for anticonvulsant and sedative applications.
Uniqueness
This compound stands out due to its specific antiplasmodial activity and its unique chemical structure, which allows for diverse chemical reactions and applications. Its ability to modulate GABA receptors and its potential use in treating both parasitic infections and epilepsy make it a compound of significant interest in scientific research and pharmaceutical development.
Propriétés
Formule moléculaire |
C15H17NO3 |
|---|---|
Poids moléculaire |
259.30 g/mol |
Nom IUPAC |
(Z)-3-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylprop-2-en-1-one |
InChI |
InChI=1S/C15H17NO3/c17-15(16-8-2-1-3-9-16)7-5-12-4-6-13-14(10-12)19-11-18-13/h4-7,10H,1-3,8-9,11H2/b7-5- |
Clé InChI |
BLPUOQGPBJPXRL-ALCCZGGFSA-N |
SMILES isomérique |
C1CCN(CC1)C(=O)/C=C\C2=CC3=C(C=C2)OCO3 |
SMILES canonique |
C1CCN(CC1)C(=O)C=CC2=CC3=C(C=C2)OCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




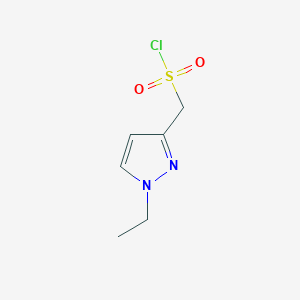
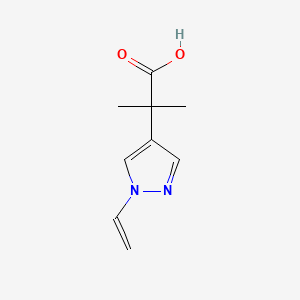
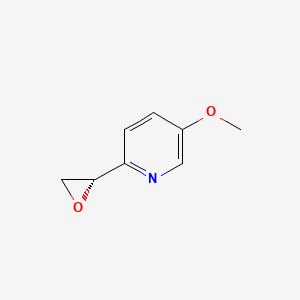
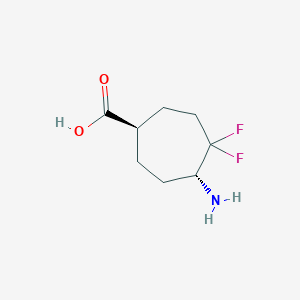

![Ethyl2-[(2-hydroxyethyl)amino]acetatehydrochloride](/img/structure/B13587026.png)
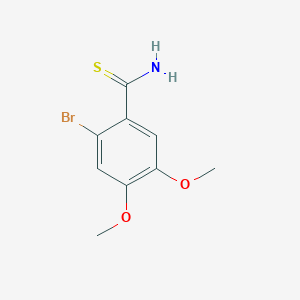
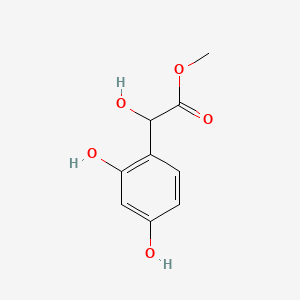
![t-butyl (1R)-2-hydroxy-1-[(methylsulfanyl)methyl]ethylcarbamate](/img/structure/B13587045.png)



